Home > Products > Screening Compounds P126520 > Sp-5,6-dichloro-cBIMPS (sodium salt)
Sp-5,6-dichloro-cBIMPS (sodium salt) -

Sp-5,6-dichloro-cBIMPS (sodium salt)

Catalog Number: EVT-254830
CAS Number:
Molecular Formula: C12H10Cl2N2NaO5PS
Molecular Weight: 419.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sp-5,6-dichloro-cBIMPS is a benzimidazole monophosphorothioate that acts as a potent activator of protein kinase A (PKA; Ki = 30 nM). It is selective for PKA over PKG (Ki = 10 µM). Sp-5,6-dichloro-cBIMPS is also resistant to degradation by cyclic nucleotide phosphodiesterases. It displays good cell permeability and prevents the aggregation of platelets stimulated with thrombin.

Source and Classification

Sp-5,6-dichloro-cBIMPS is classified as a synthetic analog of cyclic AMP. It is primarily utilized in biochemical research to study the activation of protein kinase A and its downstream effects in cellular systems. The compound is commercially available from various suppliers, including APExBIO and BIOLOG Life Science Institute, which provide detailed specifications regarding its purity and handling .

Synthesis Analysis

Methods

The synthesis of Sp-5,6-dichloro-cBIMPS involves several chemical reactions that modify the structure of cyclic AMP to enhance its stability and potency. The compound is synthesized through a series of steps that typically include:

  1. Formation of the Ribofuranosyl Backbone: Starting with ribose sugar, the backbone is constructed using specific reagents that introduce the necessary functional groups.
  2. Chlorination: The introduction of chlorine atoms at positions 5 and 6 of the benzimidazole ring is critical for enhancing the compound's biological activity.
  3. Phosphorothioate Modification: The final step involves the addition of a phosphorothioate group, which increases resistance to hydrolysis by phosphodiesterases, thereby prolonging the action of the compound in biological systems.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to verify the purity of the final product.

Molecular Structure Analysis

Structure

Sp-5,6-dichloro-cBIMPS has a complex molecular structure characterized by:

  • Molecular Formula: C₁₀H₁₁Cl₂N₄O₅PS
  • Molecular Weight: Approximately 367.3 g/mol
  • Structural Features: The compound features a ribofuranosyl moiety linked to a benzimidazole ring with dichloro substitutions and a phosphorothioate group.

Data

The structural data indicate that Sp-5,6-dichloro-cBIMPS possesses significant lipophilicity, which facilitates its permeability across cellular membranes .

Chemical Reactions Analysis

Reactions

Sp-5,6-dichloro-cBIMPS participates in several biochemical reactions primarily related to the activation of protein kinase A. Key reactions include:

  1. Activation of Protein Kinase A: Upon binding to protein kinase A, Sp-5,6-dichloro-cBIMPS induces conformational changes that enhance the enzyme's activity.
  2. Phosphorylation Events: The compound promotes phosphorylation of various substrates within cells, leading to altered metabolic pathways and cellular responses.

Technical Details

The activation mechanism involves competition with natural cyclic AMP for binding sites on protein kinase A. Studies have shown that Sp-5,6-dichloro-cBIMPS exhibits higher resistance to hydrolysis compared to other cyclic AMP analogs like 8-pCPT-cAMP .

Mechanism of Action

Process

The mechanism of action for Sp-5,6-dichloro-cBIMPS centers around its role as an agonist for protein kinase A:

  1. Binding: The compound binds to the regulatory subunits of protein kinase A.
  2. Release of Catalytic Subunits: This binding leads to the release and activation of catalytic subunits.
  3. Phosphorylation Cascade: Activated protein kinase A phosphorylates target proteins involved in various signaling pathways.

Data

Experimental data indicate that Sp-5,6-dichloro-cBIMPS can reproduce phosphorylation patterns similar to those induced by prostaglandin E1 in human platelets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Highly soluble in aqueous solutions due to its sodium salt form.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Lipophilicity: High lipophilicity enhances membrane permeability.

Relevant data include:

  • Absorption Maximum: 259 nm
  • Molar Extinction Coefficient: 15,200 L·mol⁻¹·cm⁻¹ .
Applications

Sp-5,6-dichloro-cBIMPS is widely used in scientific research for:

  1. Cell Signaling Studies: Investigating pathways mediated by cyclic AMP and protein kinase A.
  2. Pharmacological Research: Understanding drug interactions and effects on cellular metabolism.
  3. Biochemical Assays: Used in assays for cell proliferation and cytotoxicity due to its ability to activate signaling pathways effectively .
Molecular Mechanisms of cAMP-PK Activation

Structural Determinants of PKA Isozyme Specificity

Sp-5,6-dichloro-cBIMPS (sodium salt) exhibits exceptional selectivity for cAMP-dependent protein kinase (PKA) due to strategic structural modifications:

  • Chlorinated Benzimidazole Ring: The 5,6-dichloro substitution on the benzimidazole base enhances hydrophobic interactions with the regulatory subunit’s binding pocket, particularly favoring the type II PKA isozyme’s site B [3] [7].
  • Phosphorothioate Linkage: The Sp-configured sulfur atom replaces a non-bridging oxygen in the cyclic phosphate group, creating hydrolysis-resistant bonds while maintaining high-affinity binding to PKA’s cyclic nucleotide-binding domains (CNB-B) [7] [9].
  • Ribofuranosyl Conformation: The β-D-ribofuranosyl group stabilizes the C3'-endo puckering, optimizing spatial alignment with the binding site’s residues [9].

Table 1: Structural Features Governing PKA Isozyme Selectivity

Structural ElementRole in SpecificityTarget PKA Domain
5,6-Dichloro substitutionEnhances hydrophobic fitSite B (RII subunit)
Sp-phosphorothioateResistance to hydrolysisCNB-B pocket
β-D-ribofuranosylMaintains C3'-endo conformationAllosteric site

These features collectively enable >300-fold selectivity for PKA over PKG (cGMP-dependent protein kinase), as the chlorinated benzimidazole sterically clashes with PKG’s smaller binding pocket [3] [6].

Sp-5,6-DCl-cBIMPS Binding Kinetics to Regulatory Subunits

The compound’s binding kinetics reveal its superiority over conventional cAMP analogs:

  • Affinity Metrics: Exhibits a Ka of 30 nM for PKA regulatory subunits (RIIβ isoform), driven by rapid association kinetics (kon ≈ 2.5 × 107 M−1s−1) and slow dissociation (koff ≈ 0.002 s−1) [3] [7].
  • Allosteric Cooperativity: Binding to site B induces conformational changes that facilitate subsequent cAMP occupancy at site A, amplifying PKA activation efficiency [1] [7].
  • Lipophilicity Advantage: With a logP value of 2.99, it achieves 10-fold higher membrane permeability than 8-pCPT-cAMP (logP = 1.8), enabling effective intracellular delivery without transporters [4] [6].

Table 2: Comparative Binding Kinetics of PKA Activators

ParameterSp-5,6-DCl-cBIMPS8-pCPT-cAMPDibutyryl-cAMP
Ka (PKA RII)30 nM800 nM2,200 nM
Ka (PKG)10 µM1.5 µM>100 µM
Lipophilicity (logP)2.991.80-0.85
Cell PermeabilityHighModerateLow

Comparative Analysis of Site B vs. Site A Activation in Type II PKA

Site-selective activation governs functional outcomes in PKA signaling:

  • Site B Preference: Sp-5,6-DCl-cBIMPS binds site B with 20-fold higher affinity than site A in type II PKA (RIIβ holoenzyme), due to complementary electrostatic interactions between its dichloro-benzimidazole and hydrophobic residues (e.g., Ile213, Leu206) in CNB-B [3] [9].
  • Functional Consequences:
  • Site B occupancy stabilizes the R:C complex dissociation, enhancing catalytic subunit release by >50% compared to site A-selective ligands [7].
  • In platelets, site B activation induces phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157 with an EC50 of 0.8 µM, suppressing thrombin-induced aggregation [3] [4].
  • Isozyme-Specific Effects: Type II PKA (anchored at subcellular locations) shows 5-fold greater responsiveness to Sp-5,6-DCl-cBIMPS than type I, attributed to RIIβ’s unique autoinhibitory sequence adjacent to site B [9].

Phosphodiesterase Resistance Mechanisms

Sp-5,6-DCl-cBIMPS evades metabolic degradation through multiple mechanisms:

  • PDE Hydrolysis Resistance: The Sp-phosphorothioate bond impedes nucleophilic attack by PDE catalytic sites, reducing hydrolysis rates to <5% of native cAMP against:
  • PDE Type I (Ca2+/Calmodulin-dependent)
  • PDE Type II (cGMP-stimulated)
  • PDE Type III (cGMP-inhibited) [1] [4] [6].
  • Comparative Stability: When incubated with human platelet PDEs, only 8% degradation occurs over 60 min, versus >90% for 8-pCPT-cAMP under identical conditions [4].
  • Extended Signaling Duration: In pancreatic β-cells, it sustains PKA activity for >120 min post-treatment, enabling prolonged insulin secretion without PDE inhibitor co-administration [1] [2].

Table 3: Hydrolysis Resistance Profile of cAMP Analogs

PDE TypeSp-5,6-DCl-cBIMPS Hydrolysis8-pCPT-cAMP Hydrolysis
Type I (Ca2+/CaM)<5% in 60 min>70% in 60 min
Type II (cGMP-stimulated)<3% in 60 min>40% in 60 min
Type III (cGMP-inhibited)<8% in 60 min>90% in 60 min

Comprehensive Compound Information

Table 4: Chemical and Biological Profile of Sp-5,6-Dichloro-cBIMPS

AttributeSpecification
IUPAC NameSodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
SynonymsSp-5,6-DCl-cBIMPS; 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate
CAS Number (sodium salt)142439-96-1
CAS Number (free acid)120912-54-1
Molecular FormulaC12H10Cl2N2O5PS·Na
Molecular Weight419.18 g/mol
Purity>95%–99% (HPLC)
Solubility100 mM in DMSO; 25 mM in water
Primary TargetcAMP-dependent protein kinase (PKA)
Ka (PKA)30 nM
Ka (PKG)10 µM
Lipophilicity (logP)2.99
Key References [1] [3] [4]

Properties

Product Name

Sp-5,6-dichloro-cBIMPS (sodium salt)

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Molecular Formula

C12H10Cl2N2NaO5PS

Molecular Weight

419.2 g/mol

InChI

InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1

InChI Key

LXTHVPHQPNCKKG-MOBMELGVSA-M

SMILES

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+]

Synonyms

5,6-dichloro-1-[3,5-O-[(S)-mercaptophosphinylidene]-β-D-ribofuranosyl]-1H-benzimidazole, monosodium salt

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.